molecular formula C9H13N3O2 B13250453 4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13250453
M. Wt: 195.22 g/mol
InChI Key: MYHBNIOSYPFXIO-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 1-methyl-1H-imidazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization steps. One common method involves the reaction of 1-methyl-1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then subjected to cyclization to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can interact with various biological receptors, influencing signal transduction pathways. These interactions can lead to the modulation of biochemical processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both an imidazole and a pyrrolidine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-12-4-8(11-5-12)6-2-10-3-7(6)9(13)14/h4-7,10H,2-3H2,1H3,(H,13,14)

InChI Key

MYHBNIOSYPFXIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CNCC2C(=O)O

Origin of Product

United States

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